3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine
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Overview
Description
3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,5-dimethoxyphenyl group and a 3-fluorobenzylthio group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,5-dimethoxybenzene derivative.
Attachment of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be attached through a thiolation reaction, where a thiol reacts with a 3-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)-6-(benzylthio)pyridazine: Similar structure but lacks the fluorine atom.
3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine: Similar structure with the fluorine atom in a different position.
3-(2,5-Dimethoxyphenyl)-6-((3-chlorobenzyl)thio)pyridazine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-15-6-8-18(24-2)16(11-15)17-7-9-19(22-21-17)25-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDWDUFKGAQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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